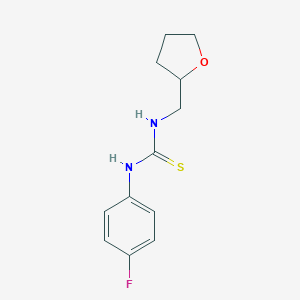![molecular formula C20H14F3N5O2S B465503 2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one](/img/structure/B465503.png)
2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and a diazenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under reflux conditions in the presence of a base such as potassium carbonate.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Diazenyl Group Introduction: The diazenyl group can be introduced by diazotization of an aromatic amine followed by coupling with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication.
類似化合物との比較
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic activities.
Diazenyl Compounds: These compounds are studied for their potential use in dye chemistry and as intermediates in organic synthesis.
Uniqueness
2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one is unique due to its combination of functional groups, which imparts a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H14F3N5O2S |
|---|---|
分子量 |
445.4g/mol |
IUPAC名 |
2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H14F3N5O2S/c1-11-17(26-25-13-6-4-5-12(9-13)20(21,22)23)18(30)28(27-11)19-24-15(10-31-19)14-7-2-3-8-16(14)29/h2-10,27,29H,1H3 |
InChIキー |
GRFHJGBPSGLCTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3O)N=NC4=CC=CC(=C4)C(F)(F)F |
正規SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3O)N=NC4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Chloro-3-nitrophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B465425.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B465458.png)

![2-({[4-(1-Piperidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465466.png)
![4-Bromo-2-({[4-(1-piperidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465470.png)

![4,6-Dimethyl-1-{[(5-methyl-2-furyl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B465477.png)
![N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B465487.png)
![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465488.png)
![3-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzonitrile](/img/structure/B465489.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B465490.png)
![(4E)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(5-chloro-2-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465492.png)
![2-[2-(1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzonitrile](/img/structure/B465494.png)
![(4Z)-2-(4-tert-butyl-1,3-thiazol-2-yl)-5-(4-nitrophenyl)-4-{2-[2-(piperidin-1-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465497.png)
